Enhanced Lipophilicity (XLogP3) Compared to o-Methoxy Analog
The cyclopentyloxy substituent in 1-bromo-2-(cyclopentyloxy)benzene confers a significantly higher computed lipophilicity (XLogP3 = 3.9 [1]) compared to its smallest alkoxy analog, 1-bromo-2-methoxybenzene (XLogP3 ≈ 2.6 [2]). This increase of approximately 1.3 log units represents a roughly 20-fold higher theoretical partition coefficient, indicating a strong shift towards non-polar solubility and enhanced membrane permeability potential [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 1-Bromo-2-methoxybenzene: XLogP3 ≈ 2.6 |
| Quantified Difference | ΔXLogP3 = +1.3 |
| Conditions | In silico calculation using the XLogP3 algorithm (PubChem, 2025) |
Why This Matters
This substantial difference in lipophilicity directly informs the selection of reaction solvents and influences the physicochemical properties of final products, making it a critical parameter for medicinal chemists optimizing ADME profiles.
- [1] PubChem. (2025). 1-Bromo-2-(cyclopentyloxy)benzene: Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Bromoanisole: Computed Properties (XLogP3-AA). National Center for Biotechnology Information. CID 11358. View Source
- [3] L. Di, E. H. Kerns. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. View Source
